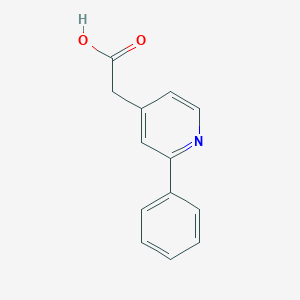

2-(2-Phenylpyridin-4-yl)acetic acid

Descripción general

Descripción

2-(2-Phenylpyridin-4-yl)acetic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of the pyridine compound and is known for its unique structure, which includes a phenyl group attached to a pyridine ring via an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpyridin-4-yl)acetic acid typically involves the reaction of 2-phenylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of Grignard reagents, where 2-phenylpyridine is reacted with a suitable Grignard reagent followed by treatment with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Phenylpyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

2-(2-Phenylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-Phenylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylpyridine: A precursor in the synthesis of 2-(2-Phenylpyridin-4-yl)acetic acid.

4-Pyridineacetic acid: Another derivative of pyridine with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group attached to the pyridine ring via an acetic acid moiety differentiates it from other pyridine derivatives, making it a valuable compound for various applications .

Actividad Biológica

2-(2-Phenylpyridin-4-yl)acetic acid, a compound with the molecular formula C₁₁H₉N O₂, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₉N O₂

- Molecular Weight : 189.19 g/mol

- CAS Number : 28926-93-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Monoamine Oxidase Inhibition : Similar to other pyridine derivatives, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting mood regulation and cognitive function .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through mitochondrial pathways, which is common among compounds targeting cancer cells .

- Neuroprotective Effects : By modulating neurotransmitter levels and reducing oxidative stress, this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease .

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A study investigated the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values indicating effective dose-dependent responses. The study highlighted its potential as a lead compound for developing new anticancer agents . -

Neuroprotective Mechanisms :

Research focusing on neurodegenerative diseases found that this compound could protect neuronal cells from apoptosis induced by oxidative stressors. The compound's ability to modulate mitochondrial function was noted as a key factor in its neuroprotective action .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Pyridine Ring : Essential for MAO inhibition and interaction with neurotransmitter systems.

- Phenyl Group : Enhances lipophilicity, aiding in cellular uptake and bioavailability.

Research indicates that modifications to these structural elements can significantly alter the compound's potency and selectivity against various biological targets .

Propiedades

IUPAC Name |

2-(2-phenylpyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGFYPVBCRIIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285786 | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28926-93-4 | |

| Record name | NSC42784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.